Cas no 2171667-99-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1-methoxycyclopentyl)methylcarbamoyl}propanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-{(1-methoxycyclopentyl)methylcarbamoyl}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentylmethylcarbamoyl moiety and a methoxycyclopentyl group, which enhance steric control and solubility in organic solvents. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), facilitating selective deprotection under mild basic conditions. This compound is particularly useful for introducing constrained, non-natural amino acid residues into peptide sequences, enabling precise modulation of conformational and physicochemical properties. Its stability under standard SPPS conditions and compatibility with common coupling reagents make it a reliable choice for advanced peptide research and drug development.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1-methoxycyclopentyl)methylcarbamoyl}propanoic acid structure
2171667-99-3 structure
Product name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1-methoxycyclopentyl)methylcarbamoyl}propanoic acid
CAS No:2171667-99-3
MF:C26H30N2O6
MW:466.526207447052
CID:6317877
PubChem ID:165515435

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1-methoxycyclopentyl)methylcarbamoyl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1-methoxycyclopentyl)methylcarbamoyl}propanoic acid
    • EN300-1521410
    • 2171667-99-3
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1-methoxycyclopentyl)methyl]carbamoyl}propanoic acid
    • Inchi: 1S/C26H30N2O6/c1-33-26(12-6-7-13-26)16-27-24(31)22(14-23(29)30)28-25(32)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21-22H,6-7,12-16H2,1H3,(H,27,31)(H,28,32)(H,29,30)
    • InChI Key: AEVNAZFGWMONOG-UHFFFAOYSA-N
    • SMILES: O(C)C1(CNC(C(CC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCCC1

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 715
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114Ų
  • XLogP3: 2.9

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1-methoxycyclopentyl)methylcarbamoyl}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1521410-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1-methoxycyclopentyl)methyl]carbamoyl}propanoic acid
2171667-99-3
1g
$3368.0 2023-06-05
Enamine
EN300-1521410-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1-methoxycyclopentyl)methyl]carbamoyl}propanoic acid
2171667-99-3
500mg
$3233.0 2023-09-26
Enamine
EN300-1521410-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1-methoxycyclopentyl)methyl]carbamoyl}propanoic acid
2171667-99-3
2500mg
$6602.0 2023-09-26
Enamine
EN300-1521410-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1-methoxycyclopentyl)methyl]carbamoyl}propanoic acid
2171667-99-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1521410-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1-methoxycyclopentyl)methyl]carbamoyl}propanoic acid
2171667-99-3
2.5g
$6602.0 2023-06-05
Enamine
EN300-1521410-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1-methoxycyclopentyl)methyl]carbamoyl}propanoic acid
2171667-99-3
50mg
$2829.0 2023-09-26
Enamine
EN300-1521410-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1-methoxycyclopentyl)methyl]carbamoyl}propanoic acid
2171667-99-3
1000mg
$3368.0 2023-09-26
Enamine
EN300-1521410-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1-methoxycyclopentyl)methyl]carbamoyl}propanoic acid
2171667-99-3
250mg
$3099.0 2023-09-26
Enamine
EN300-1521410-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1-methoxycyclopentyl)methyl]carbamoyl}propanoic acid
2171667-99-3
100mg
$2963.0 2023-09-26
Enamine
EN300-1521410-10.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1-methoxycyclopentyl)methyl]carbamoyl}propanoic acid
2171667-99-3
10g
$14487.0 2023-06-05

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1-methoxycyclopentyl)methylcarbamoyl}propanoic acid Related Literature

Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1-methoxycyclopentyl)methylcarbamoyl}propanoic acid

Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1-methoxycyclopentyl)methylcarbamoyl}propanoic acid (CAS No. 2171667-99-3) and Its Emerging Applications in Chemical Biology

The compound 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1-methoxycyclopentyl)methylcarbamoyl}propanoic acid, identified by the CAS number 2171667-99-3, represents a sophisticated molecular entity with significant potential in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate structure, combines multiple functional groups that contribute to its unique chemical properties and biological activities. The presence of a fluoren-9-yl methoxycarbonyl moiety and a 1-methoxycyclopentyl methylcarbamoyl substituent in its backbone suggests a high degree of specificity, making it a valuable candidate for further exploration in drug discovery and molecular medicine.

Recent advancements in the field of medicinal chemistry have highlighted the importance of multifunctional compounds that can modulate multiple biological pathways simultaneously. The structural features of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1-methoxycyclopentyl)methylcarbamoyl}propanoic acid align well with this trend, as its design allows for interactions with various biological targets. Specifically, the fluoren-9-yl methoxycarbonyl group is known for its ability to enhance solubility and metabolic stability, while the 1-methoxycyclopentyl methylcarbamoyl moiety introduces additional binding affinity to certain protein receptors. These characteristics make the compound an attractive scaffold for developing novel therapeutic agents.

In the context of current research, this compound has been explored for its potential role in addressing complex diseases such as cancer, inflammation, and neurodegenerative disorders. The fluoren-9-yl methoxycarbonyl part of the molecule has been shown to exhibit properties that can interfere with key signaling pathways involved in disease progression. For instance, studies have demonstrated that fluorene derivatives can inhibit kinases and other enzymes that are overexpressed in tumor cells, thereby blocking cell proliferation and promoting apoptosis. Similarly, the 1-methoxycyclopentyl methylcarbamoyl group has been linked to anti-inflammatory effects, as it can modulate cytokine production and immune responses.

The synthesis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1-methoxycyclopentyl)methylcarbamoyl}propanoic acid involves a series of well-established organic reactions, including protection-deprotection strategies, peptide coupling techniques, and functional group transformations. The use of advanced synthetic methodologies ensures high purity and yield, which are critical for subsequent biological evaluations. The compound's stability under various conditions further enhances its feasibility for industrial-scale production and clinical trials.

One of the most compelling aspects of this compound is its versatility in drug design. Researchers have leveraged its structural framework to develop analogs with enhanced potency and selectivity. For example, modifications to the fluoren-9-yl methoxycarbonyl group have led to derivatives that exhibit stronger binding affinity to specific protein targets without affecting off-target interactions. Similarly, alterations to the 1-methoxycyclopentyl methylcarbamoyl moiety have resulted in compounds with improved pharmacokinetic profiles.

The integration of computational chemistry and machine learning has further accelerated the discovery process for compounds like 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1-methoxycyclopentyl)methylcarbamoyl}propanoic acid. By leveraging predictive models, researchers can identify optimal modifications to enhance biological activity while minimizing toxicity. These computational approaches have been instrumental in guiding synthetic strategies and optimizing lead compounds for preclinical development.

Preclinical studies have provided preliminary evidence supporting the therapeutic potential of this compound. In vitro assays have demonstrated its ability to inhibit key enzymes involved in cancer metabolism and signal transduction. Additionally, animal models have shown promising results regarding its efficacy in reducing tumor growth and alleviating inflammatory responses. These findings underscore the need for further investigation into its clinical applications.

The future development of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1-methoxycyclopentyl)methylcarbamoyl}propanoic acid will likely involve interdisciplinary collaborations between chemists, biologists, and clinicians. Such collaborations will be essential for translating laboratory findings into tangible therapeutic benefits for patients. As research progresses, it is anticipated that this compound will play a significant role in addressing unmet medical needs across various disease indications.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1-methoxycyclopentyl)methylcarbamoyl}propanoic acid (CAS No. 2171667-99-3) represents a promising candidate for further exploration in chemical biology and pharmaceutical research. Its unique structural features, combined with emerging evidence of its biological activity, position it as a valuable asset in the quest for novel therapeutic agents. Continued research efforts will be crucial in unlocking its full potential and bringing it closer to clinical application.

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